molecular formula C10H14Cl4N2 B3159791 1-(2,3-Dichlorophenyl)piperazine dihydrochloride CAS No. 864512-47-0

1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Cat. No.: B3159791
CAS No.: 864512-47-0
M. Wt: 304 g/mol
InChI Key: SWBGKHGFVDCZDQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine dihydrochloride is a chemical compound of significant interest in pharmaceutical and neuropharmacology research. It is widely recognized as a crucial synthetic intermediate in the preparation of more complex molecules. Most notably, it serves as a key building block in the multi-step synthesis of the antipsychotic drug Aripiprazole . The compound's quality and purity are paramount in research and development. A dedicated high-performance liquid chromatography (HPLC) method has been developed for its analysis, utilizing a mobile phase of acetonitrile and phosphate buffer solution on a column packed with octadecylsilane-bonded silica gel to effectively separate and quantify the main component and its related impurities . As a piperazine derivative, this compound is part of a class of structures extensively studied for their diverse biological activities and roles in medicinal chemistry . The global market for this research chemical is evolving, with a growing emphasis on sustainable and compliant production practices in line with Environmental, Social, and Governance (ESG) criteria . This compound is provided for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use . Researchers should consult the product's Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGKHGFVDCZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864512-47-0
Record name 1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 2,3 Dichlorophenyl Piperazine Dihydrochloride

Optimization of Synthetic Processes

Yield Enhancement Strategies

Significant research has been directed towards maximizing the yield of 1-(2,3-dichlorophenyl)piperazine (B491241) dihydrochloride (B599025). Strategies primarily involve the optimization of reaction parameters and the exploration of alternative synthetic routes.

One common industrial method involves the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com The yield of this reaction is highly sensitive to temperature and duration. As detailed in a patented method, increasing the reaction temperature from 120°C to 200°C can decrease the required reaction time from 34 hours to just 4 hours, while simultaneously increasing the yield from 59.5% to 65.6%. patsnap.compatsnap.com Optimizing the mass ratio of the reactants, specifically 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride (recommended range of 1:0.8 to 1:2.0), is also crucial for maximizing product output. google.compatsnap.com

Another effective strategy involves a one-pot reductive cyclization starting from 2,3-dichloronitrobenzene. This method, which uses iron powder for the in-situ reduction of the nitro group, has been reported to achieve yields of up to 80.5%. google.com The reaction is typically conducted at 120-135°C for 15-25 hours in the presence of catalysts like potassium iodide and tetrabutylammonium (B224687) bromide. google.com This approach is noted for being more environmentally friendly as it utilizes the hydrogen chloride generated during the reaction process. google.com

The use of catalysts has also been explored to enhance reaction yields. One study reported a yield of 88% for the free base, 1-(2,3-dichlorophenyl)piperazine, by reacting 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine (B1220662) in xylene in the presence of p-toluene sulfonic acid and tetrabutylammonium bromide at 130-135°C. chemicalbook.com

Table 1: Comparison of Synthetic Methodologies and Yields

Starting Materials Reaction Conditions Catalysts/Reagents Reaction Time Yield (%) Reference
2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride 120°C None specified 34 hours 59.5 google.compatsnap.com
2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride 200°C None specified 4 hours 65.6 google.compatsnap.com
2,3-Dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride 120-135°C Iron powder, KI, Tetrabutylammonium bromide 15-25 hours 80.5 google.com
2,3-Dichloroaniline, bis(2-chloroethyl)ethylamine 130-135°C, Xylene p-Toluene sulfonic acid, Tetrabutylammonium bromide 48 hours 88 (free base) chemicalbook.com
2,3-Dichloroaniline, bis(2-chloroethyl)amine 150°C (Batch) None specified 8 hours ~60 tue.nl

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This technology has been successfully applied to the synthesis of 1-(2,3-dichlorophenyl)piperazine and its derivatives, offering a green chemistry approach by reducing reaction times and solvent usage. jocpr.com

In the synthesis of the key intermediate, the condensation of 2,3-dichloroaniline with bis-(2-chloroethylamine) hydrochloride can be completed in minutes rather than hours. One report indicates that using microwave irradiation can complete the reaction in under two minutes, with a notable increase in yield of over 10% compared to conventional heating methods. jocpr.com

This rapid and efficient methodology extends to the synthesis of subsequent products. For instance, the N-alkylation of 1-(2,3-dichlorophenyl)piperazine to produce Aripiprazole (B633) has been achieved under solvent-free, microwave-assisted conditions. The reaction, conducted with a phase transfer catalyst, can achieve yields of 70-80% in just a few minutes, demonstrating the significant time and resource efficiency of this technique. scispace.com

Structural Confirmation Methodologies

The structural integrity of 1-(2,3-dichlorophenyl)piperazine dihydrochloride is confirmed using standard spectroscopic techniques, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive evidence of the molecular structure. Although a specific spectrum for the 2,3-dichloro derivative is not readily published, its expected features can be accurately predicted based on its structure and data from closely related analogs like 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. chemicalbook.com The spectrum would exhibit distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine (B1678402) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands confirming its key structural components.

Table 2: Expected Spectroscopic Data for this compound

Technique Region Expected Signal/Absorption
¹H NMR ~7.0 - 7.5 ppm Complex multiplet pattern corresponding to the 3 protons on the dichlorophenyl ring.
~3.2 - 3.6 ppm Broad multiplets corresponding to the 8 protons of the two -CH₂-N-CH₂- groups of the piperazine ring.
~9.5 - 10.0 ppm A broad singlet corresponding to the two protons of the secondary and tertiary ammonium (B1175870) hydrochlorides (-N⁺H₂- and -N⁺H-).
IR 2400-2800 cm⁻¹ Broad absorption due to the N-H stretch of the ammonium hydrochloride salt.
2850-3000 cm⁻¹ C-H stretching vibrations for the aliphatic protons of the piperazine ring.
~3050-3100 cm⁻¹ C-H stretching for the aromatic protons.
~1450-1600 cm⁻¹ C=C stretching vibrations within the aromatic ring.
1000-1350 cm⁻¹ C-N stretching vibrations.
700-850 cm⁻¹ C-Cl stretching vibrations.

Chemical Reactivity and Derivatization

1-(2,3-Dichlorophenyl)piperazine exhibits reactivity at several sites: the secondary amine of the piperazine ring, the tertiary amine, and the chloro-substituted aromatic ring. This allows for a wide range of derivatization reactions.

Oxidation and Reduction: The piperazine moiety can undergo oxidation, for example at the nitrogen atoms to form N-oxides, using oxidizing agents like hydrogen peroxide. While specific examples for this compound are sparse, this is a general reaction for piperazines. Reduction reactions can also be performed, although the existing structure is largely saturated. Reductive amination is a key method for creating N-alkyl piperazine derivatives. mdpi.com

Substitution: The most significant reaction for this compound is the nucleophilic substitution at the secondary amine (N-4 position) of the piperazine ring. This N-alkylation is the cornerstone of its use as a pharmaceutical intermediate. For example, it is reacted with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to synthesize Aripiprazole. jocpr.comscispace.com This reaction creates a new carbon-nitrogen bond and attaches the butoxy-quinolinone side chain.

Suzuki Coupling: The two chlorine atoms on the phenyl ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.org This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This powerful method enables the synthesis of novel biphenyl (B1667301) derivatives or the introduction of various other organic substituents in place of the chlorine atoms, offering a route to a diverse library of new chemical entities. researchgate.netharvard.edu

Table 3: Examples of Derivatization Reactions

Reaction Type Reactant(s) Product Type Significance
N-Alkylation (Substitution) Alkyl halides (e.g., 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone) N-substituted piperazine derivatives (e.g., Aripiprazole) Core reaction for the synthesis of several antipsychotic drugs.
Suzuki Coupling Arylboronic acids, Pd catalyst, Base Aryl-substituted phenylpiperazine derivatives Creates novel C-C bonds on the aromatic ring, enabling synthesis of diverse analogs.
N-Oxidation Oxidizing agents (e.g., H₂O₂) Piperazine N-oxides General reaction for tertiary amines, potentially modifying pharmacological properties.

Receptor Interactions and Pharmacological Profile of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride

Dopamine (B1211576) Receptor Modulation

1-(2,3-Dichlorophenyl)piperazine (B491241) exhibits a significant affinity for dopamine receptors, particularly the D2 and D3 subtypes. wikipedia.org Its activity at these receptors is characterized by partial agonism, a mechanism that allows it to act as a stabilizer of the dopamine system. nih.govmedizinonline.com This dual functionality enables it to antagonize excessive dopamine activity, which is linked to the positive symptoms of psychosis, while providing sufficient stimulation in areas of low dopamine activity, potentially addressing negative and cognitive symptoms. nih.govnih.gov

D2 Receptor Interactions (e.g., Partial Agonism)

The 1-(2,3-dichlorophenyl)piperazine moiety is a core component of several second-generation antipsychotics known for their dopamine D2 receptor partial agonism. nih.gov This property is a departure from traditional antipsychotics that act as full antagonists at the D2 receptor. nih.gov As a partial agonist, 1-(2,3-dichlorophenyl)piperazine can occupy D2 receptors and elicit a response that is lower than that of the endogenous neurotransmitter, dopamine. medizinonline.com This intrinsic activity is crucial for its modulatory effects on dopaminergic neurotransmission. nih.gov The 2,3-dichlorophenyl group on the piperazine (B1678402) scaffold plays a key role in its binding to the D2 receptor, fitting into a specific binding pocket. nih.gov

D3 Receptor Interactions (e.g., Partial Agonism, Agonism, Antagonism)

The dopamine D3 receptor has emerged as a significant target for the therapeutic intervention of substance abuse and neuropsychiatric disorders. acs.org 1-(2,3-Dichlorophenyl)piperazine has demonstrated notable interactions with the D3 receptor, exhibiting partial agonist activity. wikipedia.orgnih.gov In some contexts, analogs containing the 2,3-dichlorophenylpiperazine moiety have shown high, subnanomolar affinity for the D3 receptor. acs.org Depending on the rest of the molecular structure it is part of, this moiety can contribute to antagonist or partial agonist profiles at the D3 receptor. acs.org The development of D3 receptor selective ligands has been challenging due to the high similarity in structure between D2 and D3 receptors. acs.orgnih.gov

Selectivity Profiles (e.g., D3 over D2 receptors)

A key aspect of the pharmacological profile of compounds containing the 1-(2,3-dichlorophenyl)piperazine moiety is their selectivity for D3 receptors over D2 receptors. acs.orgnih.gov Research has shown that the 2,3-dichlorophenyl substituent can contribute to enhanced D3 receptor affinity and selectivity. acs.org For instance, certain N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides have demonstrated over 1000-fold selectivity for the D3 receptor compared to the D2 receptor. nih.gov This selectivity is a sought-after characteristic in the development of novel therapeutic agents, as it may offer a more targeted approach with a reduced side-effect profile. acs.orgnih.gov

Table 1: Dopamine Receptor Interactions of 1-(2,3-Dichlorophenyl)piperazine and Related Compounds

Receptor Subtype Interaction Type Key Findings
D2 Receptor Partial Agonism Acts as a stabilizer of the dopamine system. nih.govmedizinonline.com The 2,3-dichlorophenyl group is crucial for binding. nih.gov
D3 Receptor Partial Agonism/Antagonism Exhibits high affinity, sometimes in the subnanomolar range. wikipedia.orgacs.orgnih.gov
Selectivity D3 over D2 The 2,3-dichlorophenyl substituent can significantly enhance D3 selectivity. acs.orgnih.gov

Serotonin (B10506) Receptor Modulation

In addition to its effects on the dopamine system, 1-(2,3-dichlorophenyl)piperazine and its analogs interact with various serotonin (5-HT) receptor subtypes. This interaction is a common feature of atypical antipsychotics and contributes to their broader therapeutic effects. nih.gov

5-HT Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A)

Arylpiperazine compounds are known to interact with 5-HT1A receptors, often acting as partial agonists. nih.govresearchgate.net This activity is thought to contribute to the anxiolytic and antidepressant effects of some medications. researchgate.net Furthermore, antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and is believed to play a role in mitigating some of the side effects associated with D2 receptor blockade. nih.govdrugbank.com While the direct activity of 1-(2,3-dichlorophenyl)piperazine itself at these receptors is not as extensively characterized as its dopamine receptor interactions, its presence in molecules like aripiprazole (B633), which is a 5-HT1A partial agonist and a potent 5-HT2A antagonist, highlights the importance of this moiety in modulating the serotonin system. nih.gov The related compound, m-chlorophenylpiperazine (mCPP), has been shown to be a partial agonist at 5-HT2A receptors and an agonist at 5-HT2C receptors. nih.govnih.gov

Table 2: Serotonin Receptor Interactions of Phenylpiperazine Analogs

Receptor Subtype Interaction Type Significance
5-HT1A Partial Agonism Contributes to potential anxiolytic and antidepressant effects. nih.govresearchgate.net
5-HT2A Antagonism May reduce side effects associated with D2 receptor blockade. nih.govdrugbank.com

Other Neurotransmitter Receptor Interactions (e.g., Sigma Receptors, Cannabinoid CB2 Receptors)

The pharmacological profile of 1-(2,3-dichlorophenyl)piperazine extends beyond the dopamine and serotonin systems to include interactions with other important neurotransmitter receptors.

Research into piperazine derivatives has revealed affinities for sigma receptors (σ1 and σ2). acs.orgnih.gov These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. nih.gov While specific data on 1-(2,3-dichlorophenyl)piperazine's direct interaction with sigma receptors is limited, the broader class of piperazine-containing compounds has shown significant activity at these sites. acs.org

The cannabinoid CB2 receptor is another area of interest in drug discovery, particularly for its role in inflammation and pain. nih.govmdpi.com The pharmacological modulation of the CB2 receptor is being explored for its therapeutic potential in a range of conditions, including substance use disorders. mdpi.com Although direct evidence linking 1-(2,3-dichlorophenyl)piperazine to CB2 receptor binding is not well-established, the exploration of diverse chemical scaffolds for their activity at this receptor is an active area of research. nih.gov

Table 3: Other Receptor Interactions

Receptor Family Potential Interaction Therapeutic Relevance
Sigma Receptors Affinity for σ1 and σ2 Potential for treating neurological and psychiatric disorders. acs.orgnih.gov
Cannabinoid CB2 Receptors Exploratory Potential therapeutic target for inflammation, pain, and substance use disorders. nih.govmdpi.com

Comparative Receptor Binding Affinity Studies with Analogues

The substitution pattern on the phenyl ring of arylpiperazine compounds significantly influences their binding affinity and selectivity for various receptors, particularly dopamine and serotonin receptor subtypes. Studies comparing 1-(2,3-dichlorophenyl)piperazine (DCPP) with its analogues reveal critical structure-activity relationships (SAR).

In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichloro substitution on the phenylpiperazine moiety, as seen in the analogue of DCPP, resulted in the highest binding affinity for the dopamine D3 receptor (D3R), with a Ki value in the subnanomolar range. acs.org When compared to an unsubstituted phenylpiperazine analogue, which showed lower affinity, and a 2-methoxyphenylpiperazine analogue, which displayed a nearly 10-fold higher affinity at the D2 receptor (D2R) thereby reducing D2R/D3R selectivity, the 2,3-dichloro analogue demonstrated superior D3R affinity. acs.org

Further modifications to the arylpiperazine structure highlight the importance of the dichlorophenyl group. For instance, replacing the 2,3-dichlorophenyl moiety with other substituents often leads to a decrease in affinity or selectivity. The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin releaser and a β1-adrenergic receptor blocker, indicating that the specific placement of the chlorine atoms is crucial for the receptor interaction profile. wikipedia.org

Structure-activity relationship studies on a series of N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides, where DCPP forms the core arylpiperazine structure, have shown that the 2,3-dichloro substitution is a key feature for high-affinity and selective binding to D3 receptors. nih.gov In one study, the DCPP-containing lead compound, NGB 2904, had a high affinity for the human D3 receptor (Ki = 2.0 nM) and a 56-fold selectivity over the D2 receptor. researchgate.net Analogues designed from this lead structure, which maintained the DCPP core, also demonstrated potent D3 receptor binding. researchgate.net

The following interactive data table summarizes the comparative binding affinities of DCPP-containing compounds and their analogues at dopamine D2 and D3 receptors.

Interactive Data Table: Comparative Dopamine Receptor Binding Affinities of 1-(2,3-Dichlorophenyl)piperazine Analogues

Compound Phenylpiperazine Substitution D3 Ki (nM) D2L Ki (nM) D2/D3 Selectivity Ratio
NGB 2904 (Lead Compound) 2,3-Dichloro 2.0 112 56
Compound 29 2,3-Dichloro 0.7 93.3 133
Compound 8 2,3-Dichloro Subnanomolar - -
Compound 6 (Analogue) Unsubstituted Phenyl - - -

| Compound 7 (Analogue) | 2-Methoxyphenyl | - (3-fold > Cpd 6) | - (10-fold > Cpd 6) | Reduced vs Cpd 6 |

Note: Data is compiled from multiple studies for comparative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. '-' indicates data not specified in the cited sources. acs.orgresearchgate.net

Functional Assays of Receptor Activity (e.g., Adenylyl Cyclase Inhibition, Mitogenesis)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor. For 1-(2,3-dichlorophenyl)piperazine and its derivatives, functional activity has been primarily characterized at dopamine receptors. It has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org

In studies involving more complex analogues containing the DCPP moiety, the functional effects have been further elucidated. For example, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), a derivative of the DCPP-containing lead NGB 2904, was evaluated for its functional activity at human D3 receptors expressed in Chinese hamster ovary (CHO) cells. researchgate.net This compound was found to inhibit the mitogenesis stimulated by the dopamine agonist quinpirole, confirming its antagonist properties at the D3 receptor. researchgate.net

Compound 29 demonstrated potent antagonism with an EC50 value of 3.0 nM in the mitogenesis assay. researchgate.net This was nearly five times more potent than the parent lead compound, NGB 2904, which had an EC50 of 14.4 nM in the same assay. researchgate.net These findings indicate that while the DCPP core contributes significantly to binding affinity, modifications to other parts of the molecule can greatly enhance functional potency as an antagonist.

The following interactive data table presents the functional antagonist activity of DCPP-containing compounds in a mitogenesis assay.

Interactive Data Table: Functional Antagonist Activity at the D3 Receptor (Mitogenesis Assay)

Compound D3 Functional Antagonism (EC50, nM)
NGB 2904 14.4

| Compound 29 | 3.0 |

Note: EC50 represents the half-maximal effective concentration for inhibiting quinpirole-stimulated mitogenesis. Lower values indicate greater functional potency. researchgate.net

Structure Activity Relationship Sar Studies of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride Derivatives

Influence of Dichlorophenyl Moiety and Substitution Patterns

Positional Isomers and Receptor Selectivity

The specific arrangement of chlorine atoms on the phenyl ring dramatically alters the pharmacological profile of the resulting compound. A prime example is the comparison between 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP) and its positional isomer, 1-(3,4-dichlorophenyl)piperazine (B178234) (3,4-DCPP). While 2,3-DCPP is known to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors, 3,4-DCPP exhibits a completely different mechanism of action. wikipedia.org It functions as a serotonin (B10506) releaser through the serotonin transporter and also acts as a β1-adrenergic receptor blocker, albeit with relatively low affinity for these targets. wikipedia.org

Further substitution can also modulate activity. The addition of a third chlorine atom to create 3,4,5-Trichlorophenylpiperazine is another recognized substitution pattern. wikipedia.org In a different series of compounds designed as potential anticancer agents, derivatives containing a 1-(3,4-dichlorophenyl)piperazine substituent were found to be the most cytotoxic, suggesting that this specific substitution pattern is highly preferred for that particular biological activity. nih.gov

Optimization of Receptor Binding and Functional Selectivity

The 2,3-dichlorophenyl moiety is a key component in the design of selective D3 receptor antagonists. nih.gov In the development of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the nature of the aryl group at the other end of the molecule works in concert with the dichlorophenylpiperazine fragment to determine functional activity. Research has shown that by varying the arylcarboxamide moiety while retaining the 1-(2,3-dichlorophenyl)piperazine core, the intrinsic activity of the compounds at the D3 receptor can be significantly modulated, ranging from antagonist to agonist behavior. nih.gov

Docking studies provide a molecular basis for these observations, suggesting that interactions at the extracellular end of the transmembrane helix 7 (TM7) contribute significantly to the D3 versus D2 receptor selectivity of these ligands. acs.org The 4-phenylpiperazine scaffold, including the 2,3-dichloro substituted variant, is recognized as a primary recognition moiety for the orthosteric binding site (OBS) across the D2-like receptor family. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Receptor Activity
Compound/SubstitutionPrimary Receptor(s)Observed Activity/AffinityReference
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)Dopamine D2, D3Partial agonist; core for high-affinity D3 ligands. wikipedia.org
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)Serotonin Transporter, β1-AdrenergicSerotonin releaser, receptor blocker. wikipedia.org
2,3-Dichlorophenyl vs. 2-MethoxyphenylDopamine D32,3-diCl substitution gives higher D3 affinity but lower D2/D3 selectivity. acs.orgnih.gov

Impact of Piperazine (B1678402) Ring Modifications

Modifications to the piperazine ring itself offer another avenue for modulating the pharmacological properties of these derivatives. The rigid structure of the piperazine ring is often considered essential for maintaining activity. nih.gov However, strategic substitutions on the ring can lead to significant gains in affinity and selectivity for specific receptors.

In a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring—such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl—was found to dramatically increase affinity and selectivity for the dopamine D1 receptor. nih.govacs.org This suggests that the piperazine ring can be modified to fine-tune interactions with specific receptor subtypes, potentially by inducing a different binding mode at the receptor site. nih.govacs.org Further studies on N-substitution of the piperazine ring with various heterocyclic moieties, such as indole (B1671886) rings, have shown that this position can accommodate bulky groups while maintaining high affinity and selectivity for the D3 receptor. nih.gov

Table 2: Effect of Piperazine Ring Substitution on Dopamine Receptor Affinity
Parent ScaffoldPiperazine Ring ModificationEffect on Affinity/SelectivityReference
1-Piperazino-3-arylindanUnsubstitutedBaseline D1/D2 affinity. nih.gov
1-Piperazino-3-arylindan2-Methyl or 2,2-Dimethyl substitutionSignificantly increased D1 affinity and D1 selectivity. nih.govacs.org
Tetrahydronaphthalen-2-ol derivativeN-substitution with substituted indole ringsMaintains high D3 affinity and selectivity. nih.gov

Effects of Linking Chain Variations

Alkyl Chain Length and Affinity

The length of the alkyl chain linker has been systematically studied. In a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, varying the alkyl chain length between three and five carbons (C3-C5) resulted in a wide range of D3 binding affinities, with Ki values from 1.4 nM to 1460 nM. nih.gov This demonstrates a clear relationship between linker length and receptor affinity. Similarly, for long-chain arylpiperazines targeting serotonin receptors, the impact of the linker length on 5-HT1A receptor affinity was found to be pronounced. uniba.it These findings underscore that an optimal linker length is required to achieve high-potency binding.

Conformational Studies and Binding Poses

Molecular docking and conformational analysis have provided significant insights into how these derivatives bind to their receptor targets. A crucial interaction for many arylpiperazine ligands, including those with the 2,3-dichlorophenyl moiety, is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a highly conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), such as Asp110 in the D3 receptor. researchgate.netbg.ac.rs

The arylpiperazine portion typically binds within the orthosteric binding site (OBS). nih.govnih.gov Specifically, for the D2 receptor, docking studies have shown that in addition to the salt bridge with Asp86, the aromatic ring of the arylpiperazine engages in edge-to-face π-stacking interactions with hydrophobic residues like Phenylalanine (Phe178), Tryptophan (Trp182), and Tyrosine (Tyr216). bg.ac.rsbg.ac.rs The specific orientation of the ligand within this pocket can be influenced by other parts of the molecule, such as the linker and terminal fragment, leading to different binding poses and, consequently, different biological activities. mdpi.com For example, molecular modeling of bitopic ligands has shown that while the N-(2,3-dichlorophenyl)piperazine nucleus occupies the OBS, the linker and a secondary pharmacophore can extend to interact with a less conserved secondary binding pocket, which can confer receptor subtype selectivity. nih.gov

Incorporation of Hybrid Substituents and Novel Scaffolds

The exploration of hybrid molecules, which combine the 1-(2,3-dichlorophenyl)piperazine moiety with other heterocyclic systems, represents a strategic approach to developing novel derivatives with potentially enhanced or modulated biological activities. This concept involves chemically uniting the core piperazine scaffold with other pharmacologically relevant structures to create a single, new chemical entity. The goal is to leverage the favorable properties of each component to achieve synergistic effects, improved target selectivity, or a modified pharmacokinetic profile.

One avenue of investigation involves the fusion of the 1-(2,3-dichlorophenyl)piperazine core with various five- and six-membered heterocyclic rings known for their diverse biological activities. For instance, incorporating scaffolds such as pyrazole, thiazole, or thieno[3,2-d]pyrimidine (B1254671) could yield hybrid compounds with unique pharmacological profiles. nih.govnih.gov The structure-activity relationship (SAR) of such hybrids would depend significantly on the nature of the linked heterocycle and the length and flexibility of the linker connecting the two moieties.

For example, a detailed SAR study on piperazinone-containing thieno[3,2-d]pyrimidines demonstrated that these derivatives were more potent and selective for their target compared to their piperazine counterparts. nih.gov This suggests that replacing or modifying parts of a known scaffold with novel heterocyclic rings can lead to significant improvements in biological effect.

Another approach is the development of bitopic ligands, where the 1-(2,3-dichlorophenyl)piperazine group acts as the primary pharmacophore (PP) that binds to the orthosteric binding site of a receptor, while a second pharmacophore, connected via a linker, interacts with a secondary binding pocket (SP). nih.gov This strategy has been employed to enhance receptor subtype selectivity. The functional profile of such bitopic ligands, whether they act as agonists, antagonists, or partial agonists, is often retained from the primary pharmacophore, but the allosteric behavior can be finely tuned by modifying the linker and the secondary pharmacophore. nih.gov

The table below illustrates hypothetical hybrid structures based on the 1-(2,3-dichlorophenyl)piperazine scaffold, showcasing the diversity of potential modifications.

Scaffold Type Hybrid Moiety Potential Impact on Activity
Bitopic LigandLinked Secondary PharmacophoreModulation of allosteric properties and receptor subtype selectivity.
Fused HeterocycleThieno[3,2-d]pyrimidinePotential for increased potency and selectivity.
Hybrid CompoundPyrazole or ThiazoleIntroduction of new biological activities or enhancement of existing ones.

The construction of novel scaffolds can also be achieved through heterocyclic merging, a strategy that creates stereochemically diverse and complex molecules. nih.gov By starting with chiral building blocks, it is possible to generate unique, enantiomerically pure heterocyclic scaffolds that incorporate the core piperazine structure in a fused or spirocyclic manner. nih.gov This approach allows for the exploration of new chemical space and the generation of derivatives with precisely defined three-dimensional arrangements, which is crucial for optimizing interactions with biological targets.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques are indispensable tools for elucidating the structure-activity relationships of 1-(2,3-dichlorophenyl)piperazine dihydrochloride (B599025) derivatives. mdpi.com These in-silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the rational design of new compounds with improved properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. wu.ac.th By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of novel derivatives. wu.ac.th Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D maps that visualize the regions around a molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence activity. mdpi.com This information is instrumental in identifying key structural features required for optimal biological effect.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For derivatives of 1-(2,3-dichlorophenyl)piperazine, docking studies can reveal the specific binding modes within the active site of a target protein. By analyzing the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can understand why certain structural modifications lead to increased or decreased activity. researchgate.netnih.gov The binding energy calculated from docking simulations can also serve as an estimate of the ligand's affinity for the target. nih.gov

The integration of these computational approaches provides a comprehensive framework for SAR elucidation. For example, a typical workflow might involve generating a library of virtual derivatives, using QSAR to predict their activities, docking the most promising candidates into the target receptor to understand their binding modes, and finally, running MD simulations to confirm the stability of the ligand-receptor complexes. mdpi.comresearchgate.netnih.gov This synergistic use of computational tools accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net

The table below summarizes key computational techniques and their applications in the SAR of 1-(2,3-dichlorophenyl)piperazine derivatives.

Computational Technique Application in SAR Elucidation Key Insights Provided
3D-QSAR (CoMFA/CoMSIA)Predicts biological activity based on molecular fields.Identifies favorable and unfavorable steric, electrostatic, and hydrophobic regions for substitution.
Molecular DockingPredicts the binding orientation and affinity of a ligand to its target.Reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD)Simulates the dynamic behavior of the ligand-receptor complex.Assesses the stability of binding modes and identifies conformational changes.
ADMET PredictionIn-silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Guides the selection of compounds with favorable pharmacokinetic properties. mdpi.com

Chirality and Enantioselectivity in Ligand Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the design of ligands derived from 1-(2,3-dichlorophenyl)piperazine. The introduction of stereocenters into these molecules can lead to enantiomers or diastereomers that exhibit significantly different pharmacological properties, including binding affinity, efficacy, and metabolic stability. nih.gov

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is a well-established principle in pharmacology. One enantiomer, the eutomer, may fit perfectly into a binding site and elicit the desired biological response, while its counterpart, the distomer, may have lower affinity, no activity, or even produce off-target effects. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for developing selective and effective therapeutic agents.

In the context of 1-(2,3-dichlorophenyl)piperazine derivatives, chirality can be introduced at various positions, such as on a substituent attached to the piperazine ring or within a novel scaffold that incorporates the core structure. For instance, in the design of bitopic ligands, incorporating a chiral center within the linker region can influence the spatial orientation of the secondary pharmacophore, leading to differences in binding affinity and selectivity between enantiomers. nih.gov The separation of enantiomeric pairs using techniques like chiral preparative High-Performance Liquid Chromatography (HPLC) is a crucial step in evaluating the pharmacological properties of each stereoisomer individually. nih.gov

The development of stereochemically diverse libraries of compounds is a powerful strategy for exploring the impact of chirality on biological activity. nih.gov By systematically varying the stereochemistry at different positions within the molecule, researchers can map the three-dimensional requirements of the target's binding site. This approach, often guided by computational modeling, can lead to the identification of the optimal stereoisomer with enhanced potency and selectivity. nih.gov

The table below provides examples of how chirality can be incorporated into 1-(2,3-dichlorophenyl)piperazine derivatives and the potential consequences for their biological activity.

Position of Chiral Center Example of Modification Potential Impact on Ligand-Target Interaction
Substituent on Piperazine RingIntroduction of a chiral alkyl or aryl group at the N4 position.Differential binding affinity and efficacy between enantiomers due to stereospecific interactions with the receptor.
Within a Fused ScaffoldCreation of a fused heterocyclic system with defined stereochemistry.Constrains the conformation of the molecule, leading to enantioselective binding.
In the Linker of a Bitopic LigandIncorporation of a chiral moiety, such as a cyclopropyl (B3062369) group, in the linker.Influences the orientation of the secondary pharmacophore, affecting allosteric modulation and subtype selectivity. nih.gov

Ultimately, a thorough understanding of the role of chirality and enantioselectivity is paramount for the rational design of next-generation ligands based on the 1-(2,3-dichlorophenyl)piperazine scaffold. The synthesis of enantiomerically pure compounds allows for a more precise elucidation of the SAR and is a key step in the development of safer and more effective therapeutic agents.

Role in Drug Discovery and Lead Optimization

As a Privileged Scaffold in Medicinal Chemistry

The piperazine (B1678402) ring is considered a "privileged scaffold" in drug design, a term used to describe molecular frameworks that can bind to multiple, diverse biological targets. researchgate.netnih.gov This versatility is due to its unique combination of properties, including solubility, basicity, chemical reactivity, and specific conformational characteristics. nih.gov The piperazine moiety is a common feature in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov

The 1-(2,3-dichlorophenyl)piperazine (B491241) fragment, in particular, leverages these attributes. The dichlorinated phenyl ring provides specific steric and electronic properties that can be crucial for molecular recognition at the target receptor, while the piperazine core offers a flexible linker that can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com This allows medicinal chemists to systematically modify derivative compounds to achieve desired biological activity and drug-like properties. nih.gov Its utility is demonstrated in its incorporation into a wide range of biologically active agents, including those with anticancer, antidepressant, and antipsychotic properties. researchgate.net

Design of Dual-Target Ligands (e.g., Dopamine (B1211576) D3 Receptor and Mu-Opioid Receptor)

A contemporary strategy in drug design is the creation of single molecules that can interact with multiple targets, known as dual-target or multi-target ligands. This approach is particularly relevant for complex diseases where modulating more than one biological pathway may offer enhanced therapeutic efficacy or a better side-effect profile. nih.gov The 1-(2,3-dichlorophenyl)piperazine scaffold has been instrumental in developing such ligands, notably those targeting both the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R). nih.govnih.gov

The rationale for this specific dual-target approach is to develop safer and non-addictive pain management therapies. nih.gov While MOR agonists are effective analgesics, they carry a high risk of addiction. Concurrently targeting the D3R, which is implicated in the reinforcing effects of drugs, may mitigate this addictive potential without compromising pain relief. nih.gov

Researchers have successfully designed and synthesized bivalent ligands that incorporate the 1-(2,3-dichlorophenyl)piperazine moiety as the D3R pharmacophore, linked to a recognized MOR pharmacophore. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, have led to the identification of potent dual-target lead compounds. nih.govnih.gov

Table 1: Examples of Dual-Target MOR/D3R Ligands Incorporating the 1-(2,3-Dichlorophenyl)piperazine Scaffold

CompoundD3R PharmacophoreMOR PharmacophoreLinker StrategyReference
Compound 23 2,3-Dichlorophenyl piperazineN,N-dimethyl-diphenylbutanamideDirect tethering nih.gov
Compound 65 2,3-Dichlorophenyl piperazinePhenylmorphanBivalent analog design nih.gov

Identification of Novel Lead Molecules and Analogues

The 1-(2,3-dichlorophenyl)piperazine core is a frequent starting point for the discovery of new lead compounds. A lead compound is a chemical that has pharmacological activity but may require modifications to improve its properties. medchemexpress.com The process of lead optimization involves iteratively synthesizing and testing analogues of the lead to enhance potency, selectivity, and pharmacokinetic characteristics. coleparmer.com

Numerous research programs have utilized this scaffold to generate libraries of novel analogues. For instance, a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides was developed and evaluated, leading to the identification of potent dopamine D3 receptor ligands. nih.gov By systematically varying the aryl carboxamide portion and the linker length, researchers have been able to establish clear structure-activity relationships, guiding the design of more effective molecules. nih.govresearchgate.net This scaffold has also been used in the synthesis of novel sulfonamide derivatives and other heterocyclic systems, demonstrating its broad applicability in exploring new chemical space for various biological targets. mdpi.com

Development of Receptor-Selective Probes and Tools

Pharmacological research relies heavily on selective molecular probes—compounds that bind with high affinity and selectivity to a specific receptor subtype. These tools are essential for elucidating the physiological and pathological roles of their targets. The 1-(2,3-dichlorophenyl)piperazine moiety has been a cornerstone in the development of highly selective probes for the dopamine D3 receptor. nih.govresearchgate.net

The challenge in developing such probes often lies in achieving selectivity over closely related receptor subtypes, such as the dopamine D2 receptor. nih.gov Medicinal chemists have addressed this by using lead compounds containing the 1-(2,3-dichlorophenyl)piperazine scaffold and making targeted structural modifications. For example, introducing rigidity into the linker between the piperazine ring and a terminal aryl amide group was found to optimize D3 receptor affinity and significantly improve selectivity over the D2 receptor. researchgate.net

One notable success was the development of compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), which displayed a D2/D3 selectivity ratio of 133, a significant improvement over its parent lead compound. researchgate.net Further studies led to even more selective compounds, with some analogues showing over 1000-fold selectivity for the D3 receptor over the D2 receptor. drugbank.com These highly selective probes are invaluable for studying the D3 receptor's role in conditions like substance abuse and neuropsychiatric disorders. nih.gov

Table 2: D3 Receptor Selectivity of Probes Derived from a 1-(2,3-Dichlorophenyl)piperazine Scaffold

CompoundD3 Ki (nM)D2L Ki (nM)D2/D3 Selectivity RatioReference
NGB 2904 (Lead) 2.011256 researchgate.net
Compound 29 0.793.3133 researchgate.net
Compound 51 1.489.664 nih.gov
Compound 8d 0.26>1000>3846 drugbank.com
Compound 8j 2.6>3000>1154 drugbank.com

Strategies for Pharmacophore Optimization

Pharmacophore optimization is a critical component of lead optimization, focusing on refining the three-dimensional arrangement of chemical features necessary for biological activity. medchemexpress.comcoleparmer.com For ligands containing the 1-(2,3-dichlorophenyl)piperazine scaffold, several key optimization strategies have been employed to enhance their interaction with target receptors, particularly the dopamine D3 receptor.

Key strategies include:

Linker Modification: The length, rigidity, and chemical nature of the alkyl chain connecting the piperazine ring to other parts of the molecule have been systematically altered. For example, replacing a flexible butyl linker with a more rigid trans-butenyl linker was shown to enhance D3 receptor affinity and selectivity. researchgate.net

Aryl Amide Substitution: The terminal aryl group provides a key interaction point. Exploring a wide range of substituents on this ring has been a fruitful strategy for modulating potency and selectivity. nih.gov

Conformational Restriction: Introducing conformational constraints, such as replacing flexible chains with more rigid structures, can lock the molecule into a bioactive conformation, improving binding affinity. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing activity. For instance, replacing an amide group with a sulfonamide can introduce new interaction points with the receptor. mdpi.com

Role of Specific Functional Groups: Detailed studies have revealed the critical importance of specific atoms or groups. For example, research has shown that the carbonyl group in the amide linker of certain D3 ligands is pivotal for high-affinity binding, as its removal to create an amine-linked analogue dramatically reduced D3 receptor affinity. drugbank.com

These iterative design-and-synthesis cycles, often supported by computational chemistry, have been essential in transforming initial hits into highly potent and selective lead candidates for further development. nih.govmedchemexpress.com

Metabolic Pathways and Preclinical Pharmacokinetics of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride

Formation as a Metabolite of Aripiprazole (B633)

1-(2,3-Dichlorophenyl)piperazine (B491241) (DCPP) is a known human metabolite of the atypical antipsychotic drug aripiprazole. wikipedia.orgncats.io Interestingly, this compound also serves as a chemical precursor in the industrial synthesis of aripiprazole itself. wikipedia.orggoogle.com The formation of DCPP in the body occurs through one of the primary metabolic routes of the parent drug.

N-Dealkylation Pathways

The generation of DCPP from aripiprazole is the result of N-dealkylation, a common metabolic reaction. silae.it This biotransformation involves the cleavage of the butoxy side chain from the piperazine (B1678402) nitrogen atom of the aripiprazole molecule. clinpgx.org N-dealkylation is one of three major biotransformation pathways for aripiprazole, alongside dehydrogenation and hydroxylation. clinpgx.orgfda.govnih.gov

Enzymatic Biotransformation (e.g., Cytochrome P450 Enzymes: CYP3A4, CYP2D6)

The metabolism of aripiprazole is extensive and primarily mediated by the cytochrome P450 (CYP) superfamily of liver enzymes, with CYP3A4 and CYP2D6 being the most important isoforms. fda.govresearchgate.netbenthamdirect.com In vitro studies using human liver microsomes have identified the specific roles these enzymes play. nih.gov The N-dealkylation pathway that produces 1-(2,3-dichlorophenyl)piperazine is catalyzed specifically by CYP3A4. clinpgx.orgfda.govnih.govdrugbank.com

While CYP3A4 is responsible for forming DCPP, both CYP3A4 and CYP2D6 are involved in the other principal metabolic pathways of aripiprazole. nih.govnih.gov This includes the dehydrogenation reaction that forms dehydroaripiprazole, the main active metabolite of aripiprazole. nih.govnih.gov The subsequent metabolism of arylpiperazine compounds like DCPP often involves oxidation, a process typically dependent on CYP2D6.

Brain Distribution and Accumulation in Preclinical Models

Preclinical studies in animal models indicate that DCPP readily distributes to the brain. Phenylpiperazines as a class of molecules are known to concentrate in brain tissue. silae.it A study conducted in rats demonstrated that DCPP has a significantly higher brain uptake compared to its parent drug, aripiprazole. silae.it The brain-to-blood concentration ratio for DCPP was approximately 26, whereas for aripiprazole it was about 5. silae.it

Table 1: Brain-to-Blood Concentration Ratios in Rats
CompoundBrain-to-Blood Ratio
Aripiprazole~5
1-(2,3-Dichlorophenyl)piperazine (DCPP)~26

Furthermore, the brain concentration of aripiprazole has been shown to be regulated by the P-glycoprotein (ABCB1) efflux transporter at the blood-brain barrier. clinpgx.orgclinpgx.org In mice genetically deficient in P-glycoprotein, brain concentrations of aripiprazole were found to be significantly elevated, suggesting this transporter actively limits its penetration into the central nervous system. clinpgx.org This mechanism may also influence the brain accumulation of its metabolite, DCPP.

Metabolite-to-Parent Drug Ratios in Animal Studies

In preclinical evaluations using rats, the metabolite-to-parent drug ratio of DCPP to aripiprazole was found to be considerably higher in the brain than in the blood at steady state. silae.it On a molar basis, the DCPP/aripiprazole ratio in the brain was approximately 0.43, while in the blood it was only 0.08. silae.it This highlights the differential distribution of the metabolite and parent drug into the central nervous system.

Table 2: DCPP-to-Aripiprazole Molar Ratios in Rats at Steady State
MatrixMetabolite-to-Parent Drug Ratio (Mean ± SD)
Blood0.08 ± 0.01
Brain0.43 ± 0.07

This contrasts with findings in humans, where DCPP is considered a minor metabolite. silae.it In serum from patients receiving therapeutic doses of aripiprazole, DCPP is present at much lower concentrations than the parent drug. silae.it

Influence of Metabolic Stability on Pharmacological Activity

Despite being a minor metabolite in terms of plasma concentration, 1-(2,3-dichlorophenyl)piperazine is pharmacologically active. wikipedia.org It has been shown to function as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org However, its affinity for these receptors is lower than that of aripiprazole. silae.it

Advanced Research Methodologies and Future Directions in 1 2,3 Dichlorophenyl Piperazine Dihydrochloride Studies

In Vitro Experimental Models for Biological Activity Assessment

In vitro models provide a foundational understanding of the molecular interactions of 1-(2,3-dichlorophenyl)piperazine (B491241) dihydrochloride (B599025). These controlled, cell-based systems are instrumental in assessing its direct effects on specific cellular targets, such as receptors and enzymes, thereby offering insights into its mechanism of action.

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are fundamental in characterizing the interaction of 1-(2,3-dichlorophenyl)piperazine (DCPP), the active moiety of the dihydrochloride salt, with various neurotransmitter receptors. Radioligand binding assays, utilizing cell lines engineered to express specific receptor subtypes, have been employed to determine the affinity of DCPP and its analogs for dopamine (B1211576) and serotonin (B10506) receptors.

Research has demonstrated that 2,3-DCPP acts as a partial agonist at dopamine D2 and D3 receptors. fda.gov This dual activity is a key feature of its pharmacological profile. Furthermore, studies on a series of N-(2,3-dichlorophenyl)piperazine analogs have revealed high affinity for the serotonin 5-HT1A receptor. The binding affinities for some of these analogs are detailed in the table below.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)
Analog 12b0.340
Analog 12c0.953
Analog 12e0.445
Analog 12g0.548

These cell-based receptor binding studies are critical for establishing the initial pharmacological footprint of the compound and guiding further in vivo investigations. The high affinity for multiple receptor types suggests a complex mechanism of action within the central nervous system.

Enzyme Inhibition Studies

While not a primary focus of research for this compound, studies have revealed that 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov DHCR7 is the final enzyme in the cholesterol biosynthesis pathway. This inhibitory action was discovered in the context of investigating the side effects of drugs that have 2,3-DCPP as a metabolite, such as aripiprazole (B633) and cariprazine (B1246890). nih.gov In cell culture experiments, 2,3-DCPP led to a significant increase in 7-dehydrocholesterol levels at nanomolar concentrations, indicating potent enzyme inhibition. nih.gov There is currently no available research directly linking 1-(2,3-dichlorophenyl)piperazine dihydrochloride to the inhibition of fatty acid synthase.

In Vivo Animal Models for Pharmacological Evaluation

Assessment of Dopaminergic System Modulation

The role of 1-(2,3-dichlorophenyl)piperazine (DCPP) in modulating the dopaminergic system is of particular interest, especially in the context of conditions like Parkinson's disease and L-dopa-induced abnormal involuntary movements (dyskinesia). While direct studies using this compound in animal models of Parkinson's disease are not extensively documented, its status as a major metabolite of the atypical antipsychotic aripiprazole provides an indirect line of investigation. Aripiprazole itself has been reported in some cases to induce or worsen parkinsonian symptoms. dusunenadamdergisi.orgresearchgate.netnih.govnih.govresearchgate.net Conference proceedings have mentioned the evaluation of DCPP derivatives in relation to L-DOPA-induced dyskinesia in monkeys, suggesting an area of ongoing research. portico.org

Studies on Central Nervous System Effects

The effects of 1-(2,3-dichlorophenyl)piperazine (DCPP) on the central nervous system, including motor coordination, have been investigated in animal models. A product monograph for aripiprazole, which is metabolized to DCPP, notes that a 28-day oral toxicity study in rats with 2,3-DCPP resulted in CNS-related clinical signs. hres.ca Furthermore, a conference abstract indicates that derivatives of DCPP have been assessed for their effects on locomotor activity and performance on the rotarod test, a standard method for evaluating motor coordination in rodents. portico.org

Brain Distribution and Concentration in Rodent Models

Understanding the ability of a compound to cross the blood-brain barrier and its resulting concentration in the brain is critical for assessing its potential central nervous system effects. Studies on the pharmacokinetics of aripiprazole in rats have provided valuable data on its metabolite, 1-(2,3-dichlorophenyl)piperazine (DCPP). It has been reported that DCPP can account for up to 40% of the steady-state plasma concentrations of the parent drug in the rat brain. nih.govresearchgate.net

In a study involving mice treated with cariprazine, another drug that metabolizes to DCPP, it was found that 2,3-DCPP was the most prevalent metabolite in the embryonic brain. nih.gov These findings confirm that DCPP effectively penetrates the brain and achieves significant concentrations, a prerequisite for its pharmacological activity within the central nervous system. An overview of these findings is presented in the table below.

Animal ModelParent CompoundFinding
RatAripiprazoleDCPP constitutes up to 40% of parent drug's steady-state concentration in the brain. nih.govresearchgate.net
Mouse (embryonic)CariprazineDCPP is the most abundant metabolite in the embryonic brain. nih.gov

Application of Chemoinformatics and Computational Drug Design

The exploration of 1-(2,3-dichlorophenyl)piperazine and its derivatives has been significantly advanced by the integration of chemoinformatics and computational drug design. These in silico methods provide a rational basis for designing new molecules, predicting their biological activity, and understanding their mechanisms of action at a molecular level, thereby accelerating the drug discovery process while reducing costs and the need for extensive animal testing. nih.gov

A key computational tool is the Quantitative Structure-Activity Relationship (QSAR) analysis, which attempts to correlate the physicochemical properties of compounds with their biological potency using mathematical models. nih.gov For arylpiperazine derivatives, QSAR studies involve generating 3D structures of the molecules and performing geometry optimization using methods like Density Functional Theory (DFT). researchgate.net From these optimized structures, a wide range of molecular descriptors—such as topological, electrostatic, and geometrical properties—are calculated. researchgate.net These descriptors are then used to build predictive models that can forecast the biological activity of newly designed, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis. nih.govresearchgate.net

Molecular docking is another critical computational technique used in the study of these compounds. This method simulates the binding of a ligand to the three-dimensional structure of its target receptor. For instance, molecular modeling based on the crystal structure of the dopamine D₃ receptor (D₃R) has been employed to understand how ligands derived from the 1-(2,3-dichlorophenyl)piperazine scaffold interact with the receptor's binding sites. nih.gov These studies have shown that the 2,3-dichlorophenyl piperazine (B1678402) moiety typically binds to the primary orthosteric binding site (OBS), while other parts of more complex molecules can engage with a less conserved secondary binding pocket (SBP). nih.govnih.gov Such insights are invaluable for designing bitopic ligands with enhanced affinity and selectivity. nih.gov This computational approach allows researchers to visualize and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition and efficacy, providing a clear rationale for structural modifications aimed at improving the pharmacological profile.

Development of Emerging Analogues and Hybrid Compounds

The 1-(2,3-dichlorophenyl)piperazine scaffold serves as a versatile building block for the development of novel analogues and hybrid compounds designed to achieve improved potency, selectivity, and functional activity at various biological targets, particularly dopamine and serotonin receptors. Research in this area focuses on strategic structural modifications to explore and optimize ligand-receptor interactions.

One successful approach involves the systematic modification of different components of the molecular structure. For example, a series of novel dopamine D₃ receptor ligands were designed by combining the aryl-substituted piperazine ring with varying alkyl chain linkers (typically 3 to 5 carbons in length) and a terminal aryl amide group. researchgate.net This modular design allows for the fine-tuning of properties, leading to the identification of analogues with high affinity and selectivity for the D₃ receptor over D₂ and D₄ subtypes. researchgate.net

A more advanced strategy is the creation of "hybrid" or "bitopic" ligands through scaffold hybridization. This design concept involves chemically linking the 1-(2,3-dichlorophenyl)piperazine nucleus, which acts as the primary pharmacophore (PP), to a distinct secondary pharmacophore (SP) via a flexible linker. nih.govacs.org This approach led to the discovery of potent D₃R-selective or multitarget ligands. nih.gov In one such study, the N-(2,3-dichlorophenyl)piperazine moiety was connected to scaffolds like 1,4-benzodioxane-2-carboxamide using a butyl chain. nih.govwindows.net The resulting hybrid compounds were found to interact with both the orthosteric and secondary binding pockets of the D₃ receptor, leading to unique pharmacological profiles. nih.gov Some of these compounds exhibited potent D₃R partial agonism combined with D₂R antagonism and activity at serotonin receptors, a profile considered promising for the development of new antipsychotic agents. windows.net

Another innovative application of this hybrid strategy is the development of dual-target ligands for non-addictive pain management. Researchers have designed molecules that incorporate the 2,3-dichlorophenyl piperazine scaffold (for D₃R affinity) with a separate moiety that targets the mu-opioid receptor (MOR). nih.gov This creates a single chemical entity with the potential to modulate both receptor systems, a novel approach to addressing the opioid crisis. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Analogue 51 (Fluorenylcarboxamide derivative)Dopamine D₃1.4Not Specified researchgate.net
Hybrid Compound 3 (6,6-diphenyl-1,4-dioxane derivative)Dopamine D₃1.1Partial Agonist (EC₅₀ = 9.8 nM) windows.net
Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative)Dopamine D₃0.57Partial Agonist windows.net
Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative)Dopamine D₂1.9Antagonist windows.net
Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative)Serotonin 5-HT₁A5.3Agonist windows.net
Hybrid Compound 9 (1,4-benzodioxane derivative)Dopamine D₃0.89Partial Agonist windows.net

Future Research Opportunities in Novel Compound Development

The foundational structure of 1-(2,3-dichlorophenyl)piperazine continues to present significant opportunities for the development of novel therapeutic agents. Future research is poised to expand into new therapeutic areas, refine existing pharmacological profiles, and leverage innovative discovery methodologies.

A primary avenue for future work lies in the development of highly selective molecular probes. Detailed structure-activity relationship (SAR) studies on existing analogues provide crucial information that can guide the design of next-generation compounds with exceptional selectivity for specific receptor subtypes, such as the dopamine D₃ receptor. researchgate.net Such probes are essential tools for elucidating the precise roles of these receptors in neuropsychiatric disorders. researchgate.net

Furthermore, the multitarget profiles observed in recently developed hybrid compounds open up promising future directions. The ability to combine D₃R partial agonism with D₂R antagonism and 5-HT₁A agonism in a single molecule is a highly sought-after profile for atypical antipsychotics. windows.net Future research will likely focus on optimizing the balance of activities at these different receptors to create drugs with enhanced efficacy and improved side-effect profiles for treating complex conditions like schizophrenia. Similarly, the development of dual-target MOR-D₃R ligands represents a novel and important strategy for creating non-addictive analgesics, addressing a major unmet need in pain management. nih.gov

The therapeutic potential of the arylpiperazine scaffold may also extend beyond its traditional focus on central nervous system disorders. Emerging research has highlighted the potential of arylpiperazine derivatives as anticancer agents. nih.govmdpi.com This suggests a compelling new direction for future research, where derivatives of 1-(2,3-dichlorophenyl)piperazine could be designed and screened for anti-proliferative activity against various cancer cell lines. Exploring the modular nature of this scaffold could lead to the discovery of compounds that interact with molecular targets implicated in cancer pathogenesis. nih.gov

Finally, novel research methodologies could accelerate the discovery process. The concept of Distributed Drug Discovery (D3), which involves a global network of students and researchers in the synthesis and screening of compound libraries, presents an opportunity to rapidly explore the chemical space around the arylpiperazine core. nih.gov Applying such collaborative models could uncover new leads for a variety of diseases in a more efficient and cost-effective manner. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(2,3-dichlorophenyl)piperazine dihydrochloride, and how are they optimized?

Methodological Answer: Two primary synthesis routes are documented:

  • Cyclo-condensation method : Diethanolamine is halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, followed by reaction with 2,3-dichloroaniline in aqueous solution without catalysts. Characterization via 1^1H NMR and IR confirms structural integrity .
  • Alternative route : Trans-4-aminocyclohexyl acetic acid derivatives undergo coupling with 1-(2,3-dichlorophenyl)piperazine using carboxylic acid-activating reagents (e.g., EDCI or DCC). This method emphasizes protecting group strategies (e.g., tert-butoxycarbonyl) and reflux conditions in acetonitrile .
    Optimization : Catalyst-free aqueous conditions reduce side reactions , while potassium carbonate aids in deprotonation during nucleophilic substitution .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy : 1^1H NMR (δ 3.55–2.64 ppm for piperazine protons) and IR (N-H stretching at ~3300 cm1^{-1}) confirm backbone structure .
  • Chromatography : HPLC (retention time ~2.5 min) and preparative HPLC purify products, especially when side reactions (e.g., chlorine loss during LAH reduction) occur .
  • Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M+H]+^+ at m/z 399.1 for derivatives) .

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer: It serves as a precursor for antipsychotics like aripiprazole and cariprazine . Key steps include:

  • Aripiprazole synthesis : Coupling with trans-4-aminocyclohexyl acetic acid derivatives via reductive amination or alkylation .
  • Cariprazine preparation : Reacting with dimethylcarbamoyl derivatives under activating conditions (e.g., EDCI) to form urea-linked analogs .

Advanced Research Questions

Q. What pharmacological mechanisms underlie its activity as a dopamine receptor modulator?

Methodological Answer:

  • D3_3/D2_2 antagonism : Radioligand binding assays (e.g., 3^3H-spiperone displacement) show nanomolar affinity. Structural features (2,3-dichlorophenyl group) enhance receptor selectivity over serotonin receptors .
  • Dual-target ligands : Modifications (e.g., pyridinyl or trifluoromethyl substituents) are tested in functional assays (cAMP inhibition, β-arrestin recruitment) to balance D3_3/μ-opioid receptor (MOR) activity .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer:

  • Chlorine positioning : 2,3-dichloro substitution maximizes D3_3R affinity (IC50_{50} < 10 nM) compared to 3-chloro or 2-methoxy analogs .
  • Piperazine derivatization : Alkyl or sulfonamide extensions (e.g., benzyl groups) improve blood-brain barrier penetration, assessed via logP calculations and in vivo pharmacokinetic studies .

Q. What challenges arise during synthesis, and how are they mitigated?

Methodological Answer:

  • Chlorine loss during LAH reduction : Monitored via TLC and addressed by reducing reaction time or switching to milder reductants (e.g., NaBH4_4) .
  • Impurity control : HPLC-UV (λmax_{max} 218–249 nm) detects byproducts (e.g., des-chloro derivatives). Recrystallization in ethanol/water improves purity (>97%) .

Q. How are analytical methods validated for quantifying this compound in formulations?

Methodological Answer:

  • HPLC validation : Parameters include linearity (r2^2 > 0.999), precision (%RSD < 2%), and LOD/LOQ (0.1–0.5 μg/mL). Mobile phases (acetonitrile:phosphate buffer) resolve impurities like 1-(3-chlorophenyl)piperazine .
  • Stability testing : Forced degradation (heat, light, pH extremes) identifies degradation pathways, ensuring method robustness .

Q. How can researchers resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Cross-assay validation : Compare radioligand binding (cell membranes) with functional assays (cAMP/G protein activation) to confirm antagonism vs. partial agonism .
  • Structural corroboration : X-ray crystallography or DFT calculations verify protonation states of the piperazine ring, which affect receptor interactions .

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Feasible Synthetic Routes

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1-(2,3-Dichlorophenyl)piperazine dihydrochloride
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Reactant of Route 2
1-(2,3-Dichlorophenyl)piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.